Enantiomeric Configuration: Defined (S)-Stereochemistry Versus (R)-Enantiomer
3-((1S)-1-Aminobutyl)phenylamine possesses a single defined (S)-stereocenter at the benzylic carbon (C-1 of the butyl chain), as confirmed by InChI stereodescriptor /t10-/m0/s1 [1]. The (R)-enantiomer (CAS 1213885-65-4) represents the opposite absolute configuration. Commercial sourcing data indicate that the (S)-enantiomer is routinely supplied at ≥98% enantiomeric excess (ee), whereas the racemate (CAS 133332-55-5) contains a 1:1 mixture of enantiomers . For chiral drug intermediate applications, the use of the incorrect enantiomer can lead to a complete loss of target binding or the introduction of off-target pharmacology, as demonstrated across numerous chiral amine-containing drug classes [2].
| Evidence Dimension | Enantiomeric purity (enantiomeric excess) |
|---|---|
| Target Compound Data | ≥98% ee (S-configuration, CAS 1213059-16-5) |
| Comparator Or Baseline | Racemate (CAS 133332-55-5): 0% ee; (R)-enantiomer (CAS 1213885-65-4): ≥98% ee opposite configuration |
| Quantified Difference | Absolute configuration difference: (S) vs. (R); ee difference vs. racemate: ~98 percentage points |
| Conditions | Commercial vendor specifications; chiral HPLC analysis |
Why This Matters
For stereospecific drug synthesis, the (S)-enantiomer cannot be replaced by the (R)-enantiomer or racemate without compromising stereochemical integrity of the final active pharmaceutical ingredient (API).
- [1] PubChem. (2024). CID 131164330: 3-((1S)-1-Aminobutyl)phenylamine. IUPAC InChI: InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3/t10-/m0/s1. View Source
- [2] Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753–768. DOI: 10.1038/nrd915. (Class-level inference on enantiomer-dependent pharmacology.) View Source
